

Characterization of Ethyl 2-sulfamoylbenzoate: A Crystallographic Comparison

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Compound of Interest

Compound Name: Ethyl 2-sulfamoylbenzoate

Cat. No.: B1228686

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. While experimental crystallographic data for **Ethyl 2-sulfamoylbenzoate** is not publicly available, this guide provides a comparative analysis based on the crystallographic data of its parent compound, 2-Sulfamoylbenzoic acid. This comparison offers valuable insights into the likely structural features of **Ethyl 2-sulfamoylbenzoate**.

Comparative Crystallographic Data

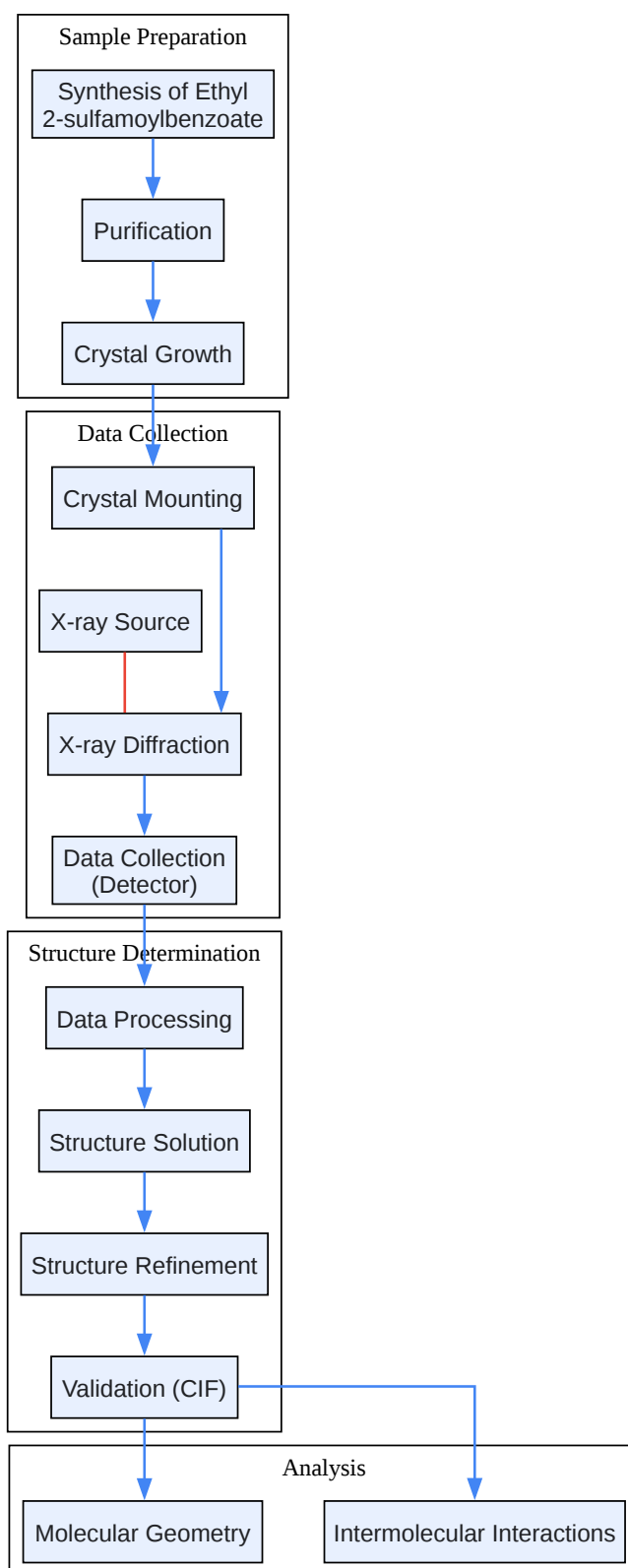
To provide a structural context for **Ethyl 2-sulfamoylbenzoate**, the crystallographic data for the closely related 2-Sulfamoylbenzoic acid is presented below. This data, obtained from the Cambridge Crystallographic Data Centre (CCDC), serves as a reference point for understanding the molecular geometry and packing of sulfamoylbenzoate derivatives.

Parameter	2-Sulfamoylbenzoic acid	Ethyl 2-sulfamoylbenzoate
CCDC Number	663808[1]	Not Publicly Available
Chemical Formula	C ₇ H ₇ NO ₄ S	C ₉ H ₁₁ NO ₄ S
Crystal System	Monoclinic	-
Space Group	P2 ₁ /c	-
a (Å)	10.843(2)	-
b (Å)	7.9130(10)	-
c (Å)	10.147(2)	-
α (°)	90	-
β (°)	105.18(3)	-
γ (°)	90	-
Volume (Å ³)	840.4(3)	-
Z	4	-
Density (calculated) (Mg/m ³)	1.597	-
R-factor (%)	4.67	-

Experimental Protocol for X-ray Crystallography

The determination of a crystal structure by single-crystal X-ray diffraction is a well-established method. The general workflow for a small organic molecule like **Ethyl 2-sulfamoylbenzoate** is outlined below. This protocol is based on standard laboratory practices.

A suitable single crystal of the compound is selected and mounted on a goniometer. The crystal is then placed in a stream of X-rays, typically from a copper or molybdenum source. As the crystal is rotated, a diffraction pattern is collected by a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is subsequently solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and molecular geometry.



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Experimental Workflow for X-ray Crystallography.

Discussion

The absence of a publicly available crystal structure for **Ethyl 2-sulfamoylbenzoate** limits a direct analysis of its solid-state conformation and intermolecular interactions. However, the data for 2-Sulfamoylbenzoic acid provides a valuable starting point for computational modeling and prediction. The presence of the ethyl ester group in place of the carboxylic acid is expected to influence the hydrogen bonding network and crystal packing. Researchers are encouraged to pursue the crystallization and structural determination of **Ethyl 2-sulfamoylbenzoate** to contribute to the public scientific record and enable more detailed structure-activity relationship studies.

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References

- 1. creative-biostructure.com [creative-biostructure.com]
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